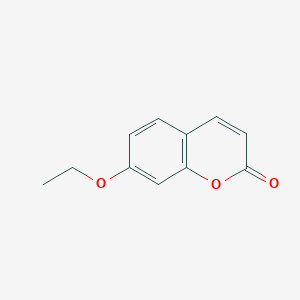

7-Ethoxycoumarin

Overview

Description

7-Ethoxycoumarin, also known as 7-O-Ethylumbelliferone, is a substrate for cytochrome P450 (CYP450) and has been used in the functional characterization of various CYPs . It is a crystalline solid with a molecular formula of C11H10O3 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI Key is LIFAQMGORKPVDH-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound undergoes various chemical reactions including O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.2 g/mol . It is soluble in hot methanol, 95% ethanol, DMF, and DMSO, but insoluble in water . The density is 1.2±0.1 g/cm3, and the boiling point is 345.0±37.0 °C at 760 mmHg .Scientific Research Applications

Metabolism and Cytochrome P450 Enzymes

7-Ethoxycoumarin is extensively metabolized by various cytochrome P450 enzymes, playing a vital role in foreign compound metabolism. It is used as a prototypic substrate to monitor P450 activity in hepatic and extrahepatic tissues. A specific spectrofluorometric method enables the determination of P450-catalyzed this compound O-deethylation, applicable to studies determining the catalytic activity of human enzymes in the CYP1, CYP2, and CYP3 families, as well as this compound O-deethylation activity in microsomes isolated from liver and other tissues (Waxman & Chang, 1998).

Placental Metabolism

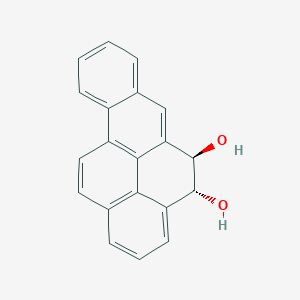

The O-dealkylation of this compound and the hydroxylation of coumarin by human placenta have been studied, indicating that this compound dealkylase activity parallels benzo[a]pyrene hydroxylase activity in human placenta only in individuals with markedly induced hydroxylase activity (Jacobson et al., 1974).

Kidney Cell Metabolism

In kidney cortex cells isolated from rats, the metabolism of 7-ethoxy-and 7-hydroxy-coumarin was explored. It was found that Aroclor 1254 pretreatment led to induction of the microsomal mono-oxygenase-mediated Phase I system but did not induce Phase II glucuronidation or sulphation activity (Fry & Perry, 1981).

Intestinal Metabolism and Drug Induction

Rat small intestinal and colon tissue slices were characterized to study intestinal metabolism, drug-induced inhibition, and induction of biotransformation. This revealed metabolic gradients along the intestinal tract and response to inducers like β-naphthoflavone and inhibitors like ketoconazole (van de Kerkhof et al., 2005).

Human Liver Microsomes and Cytochromes

This compound O-deethylation is catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes. This process involves at least two different enzymes in various human samples, with significant roles played by P450 2E1 and P450 1A2, suggesting diverse enzyme involvement in this compound O-deethylation in human liver microsomes (Yamazaki et al., 1996).

In Vitro Metabolism and Pharmacokinetics

Studies have utilized this compound to investigate the metabolism in vitro and its correlation with in vivo pharmacokinetics, demonstrating its utility in studying drug metabolism and providing insights into the relative contributions of hepatic and extra-hepatic metabolism (Behera et al., 2008).

Mechanism of Action

Target of Action

7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of foreign compounds. The primary targets of this compound are the CYP1, CYP2, and CYP3 families of cytochrome P450 enzymes .

Mode of Action

This compound interacts with its targets, the cytochrome P450 enzymes, through a process called O-deethylation . This process involves the removal of an ethyl group from this compound, resulting in the formation of 7-hydroxycoumarin .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. The compound undergoes O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . These processes result in the formation of various metabolites .

Pharmacokinetics

This compound exhibits species differences in metabolism when incubated with hepatocytes from humans, monkeys, dogs, and rats . The analysis of metabolites suggests that this compound may undergo 3,4-epoxidation , which is responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .

Result of Action

The enzymatic product of this compound’s interaction with cytochrome P450 enzymes is 7-hydroxycoumarin . This compound is recovered following the acidification of the incubation mixture and is measured using a spectrofluorometric method .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s interaction with cytochrome P450 enzymes can be monitored in both hepatic and extrahepatic tissues . This suggests that the compound’s action, efficacy, and stability may vary depending on the tissue environment.

Safety and Hazards

Future Directions

7-Ethoxycoumarin has been used to study the functional activity of recombinant P450 . It has potential for use in the treatment of infections caused by Pseudomonas aeruginosa, as it has been shown to inhibit virulence and biofilm formation via targeting Rhl and Pqs quorum sensing systems . This suggests that this compound may be useful in the development of non-antibiotic-based antibacterial therapy .

properties

IUPAC Name |

7-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFAQMGORKPVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184983 | |

| Record name | 7-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Ethoxycoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

31005-02-4 | |

| Record name | 7-Ethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8K66XCQ6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

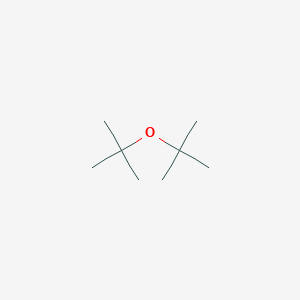

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 7-ethoxycoumarin in biological systems?

A1: this compound is primarily metabolized by cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases found in various organisms. [, , ]

Q2: What is the primary metabolic reaction this compound undergoes, and what enzyme is primarily responsible?

A2: The primary metabolic reaction is O-deethylation, where this compound is converted to 7-hydroxycoumarin, primarily catalyzed by CYP enzymes, particularly CYP2A6 in humans. [, , , ]

Q3: What are the downstream effects after this compound is metabolized?

A3: 7-Hydroxycoumarin, the product of this compound O-deethylation, undergoes phase II metabolism, primarily glucuronidation and sulfation, leading to the formation of 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate, respectively. [, , , ] These conjugates are more water-soluble and readily excreted.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H10O3, and its molecular weight is 190.19 g/mol.

Q5: What are the typical kinetic parameters (Km and Vmax) observed for this compound O-deethylation in human liver microsomes?

A5: Studies have shown biphasic Michaelis-Menten kinetics for this compound O-deethylation in human liver microsomes, suggesting the involvement of at least two different CYP enzymes. The reported Km values for the high-affinity component range from 1.9 to 3.9 μM, while the low-affinity component exhibits Km values ranging from 220 to 470 μM. [, ]

Q6: How is this compound used to study drug-drug interactions?

A6: this compound is used to investigate the potential of drugs to inhibit or induce CYP enzymes. By measuring changes in this compound O-deethylation rates in the presence of a test drug, researchers can assess the drug's potential to interact with CYP enzymes and affect the metabolism of co-administered drugs. [, , ]

Q7: Can you explain the use of this compound in studying interspecies differences in drug metabolism?

A7: Research utilizing this compound metabolism in precision-cut liver slices from different species, including rats, mice, guinea pigs, monkeys, and humans, has highlighted significant species differences in both phase I and phase II metabolic pathways. [] This emphasizes the importance of considering species-specific drug metabolism variations in preclinical studies.

Q8: How is this compound used to assess liver function?

A8: this compound O-deethylation rate is used as an indicator of the metabolic capacity of the liver. Reduced activity can indicate impaired liver function. [, , ]

Q9: How do structural modifications to this compound affect its metabolism by CYP enzymes?

A9: Research has demonstrated that even slight structural modifications to this compound, like substituting the ethoxy group with other alkyl groups, can significantly influence its metabolism by CYP enzymes. [, ] These findings underscore the substrate specificity of CYP enzymes and the impact of even minor structural changes on drug metabolism.

Q10: What are the advantages of using this compound in in vitro models like liver microsomes and hepatocytes?

A10: this compound's in vitro applications, particularly in liver microsomes and hepatocytes, are valuable for their ability to provide controlled environments for studying specific CYP enzyme activities and their modulation by various factors. [, , , , ]

Q11: Can you provide examples of in vivo studies that have utilized this compound to investigate drug metabolism?

A11: Studies have employed this compound in living organisms (in vivo) to investigate the impact of chronic alcohol administration on drug metabolism in rat models. [, ] The observed enhancements in this compound metabolism suggest alcohol-induced alterations in liver enzyme activity.

Q12: What are the common analytical techniques used to measure this compound and its metabolites?

A12: The primary technique for quantifying this compound and its metabolites is high-performance liquid chromatography (HPLC), often coupled with fluorescence detection due to the fluorescent nature of 7-hydroxycoumarin. [, ] This method allows for the separation and quantification of the parent compound and its metabolites in complex biological samples.

Q13: What resources are available for researchers interested in studying this compound metabolism?

A13: Numerous resources support researchers studying this compound metabolism. These include:

Q14: How has the use of this compound contributed to the field of drug metabolism research?

A14: this compound has played a significant role in advancing our understanding of CYP enzyme activity, regulation, and their involvement in xenobiotic metabolism. [] Its application as a probe substrate has been instrumental in:

- Characterizing CYP enzyme kinetics: this compound has enabled researchers to determine kinetic parameters like Km and Vmax, providing insights into enzyme efficiency and substrate specificity. [, ]

- Identifying CYP enzyme inducers and inhibitors: Its use has facilitated the identification of drugs and other compounds that can modulate CYP enzyme activity, contributing significantly to our understanding of drug-drug interactions. [, , ]

- Evaluating interspecies differences in drug metabolism: Research employing this compound has highlighted significant species-specific variations in drug metabolism, underscoring the importance of considering these differences in preclinical studies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)